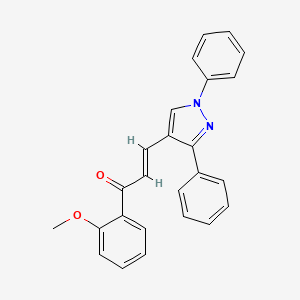![molecular formula C14H11N7O2 B3009745 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034413-87-9](/img/structure/B3009745.png)
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound that appears to be a derivative of triazolopyrazine and benzimidazole. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds that could offer a starting point for understanding the chemical and biological properties of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions that typically start with the formation of Schiff's bases followed by cyclization reactions to form the desired heterocyclic ring systems. For instance, the synthesis of pyrazole-4-carbonitriles involves the reaction of a benzimidazole derivative with aldehydes to form Schiff's bases, which are then reacted with ethyl cyanoacetate . Although the exact synthesis route for N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is not provided, similar strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like the ones discussed in the papers is characterized by the presence of multiple ring systems that include nitrogen atoms. These structures are known to influence the biological activity of the compounds. For example, the presence of the imidazole ring in purine analogs is a key feature for their anticonvulsant activity . The triazolopyrazine and benzimidazole rings in the compound of interest suggest that it may interact with biological targets in a specific manner, potentially influencing its activity profile.
Chemical Reactions Analysis
The chemical reactivity of heterocyclic compounds is often related to the presence of functional groups that can participate in various reactions. For example, the Schiff's bases mentioned in the synthesis of related compounds are known to be reactive intermediates that can undergo further transformations . The hydroxy group in the triazolopyrazine moiety of the compound of interest could also be reactive, potentially undergoing substitution or addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. Factors such as lipophilicity, pKa, and the presence of hydrogen bond donors and acceptors can affect the solubility, stability, and overall reactivity of the compound. The papers suggest that differences in electrostatic isopotential maps of heterocycles can be related to their biological activities, which implies that the electronic distribution in the compound of interest could be an important factor in its properties . Additionally, the antioxidant and antimicrobial activities of related compounds were found to correlate with their molecular descriptors, indicating that the structure-activity relationship is a key aspect of their chemical properties .
Applications De Recherche Scientifique
Synthesis and Evaluation of Anticancer Agents
A study by Clark et al. (1995) delved into the synthesis of novel imidazo[5,1-d]-1,2,3,5-tetrazinones and related bicyclic heterocycles, aiming to investigate the mode of action of temozolomide, a notable antitumor drug. The research involved the preparation of compounds with hydrogen-bonding or ionic substituents at the 8-carboxamide position, though none exhibited enhanced cytotoxicity against the mouse TLX5 lymphoma compared to temozolomide and mitozolomide. Molecular modeling was utilized to design isosteric compounds with no inhibitory properties against human cancer cell lines, suggesting a specific interaction mechanism of temozolomide with DNA (Clark et al., 1995).
Antimicrobial and Antioxidant Activities
Bekircan et al. (2005) reported on the synthesis of fused heterocyclic 1,3,5-triazines from N-acyl imidates and heterocyclic amines, demonstrating anticancer and antioxidant properties. The study highlighted compounds with moderate anti-proliferation potential against various cancer cell lines and significant antioxidant capacity, surpassing widely used reference antioxidants. This underscores the potential therapeutic applications of these heterocyclic compounds in cancer treatment and oxidative stress management (Bekircan et al., 2005).
Antiviral Applications
Hebishy et al. (2020) explored a novel synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showcasing remarkable anti-avian influenza virus activity. The study presented an innovative approach to creating compounds with significant antiviral activities against the H5N1 strain, indicating a promising avenue for the development of new antiviral therapeutics (Hebishy et al., 2020).
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing it from phosphorylating its substrates. This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for the phosphorylation of several proteins that are essential for DNA replication and cell division. By inhibiting CDK2, the compound disrupts these processes, leading to cell cycle arrest .
Result of Action
The inhibition of CDK2 by this compound leads to a significant alteration in cell cycle progression , as well as the induction of apoptosis within certain cell lines . This results in a decrease in cell proliferation, which can be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Orientations Futures
Propriétés
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7O2/c22-13(8-1-2-9-10(5-8)18-7-17-9)16-6-11-19-20-12-14(23)15-3-4-21(11)12/h1-5,7H,6H2,(H,15,23)(H,16,22)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPJCQKSTIBQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCC3=NN=C4N3C=CNC4=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]pyrazol-1-yl]acetamide](/img/structure/B3009664.png)
![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B3009665.png)

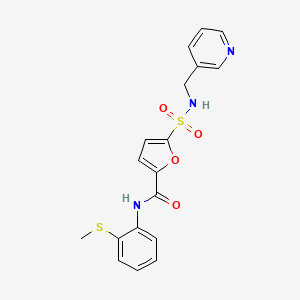
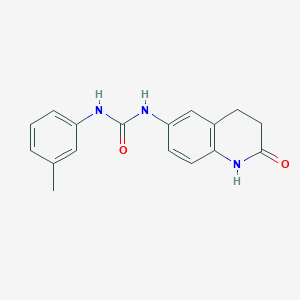
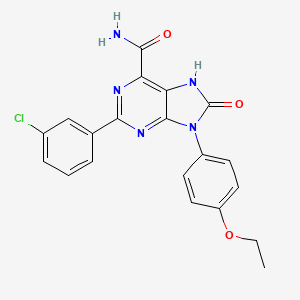
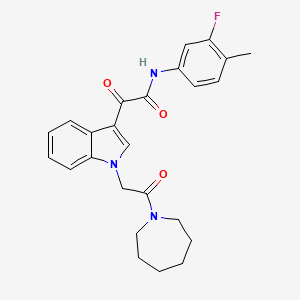
![4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B3009674.png)
![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B3009675.png)
![[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B3009678.png)

